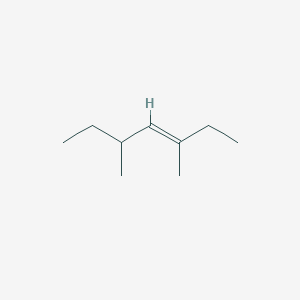

3,5-Dimethyl-3-heptene

Descripción

3,5-Dimethyl-3-heptene is an unsaturated branched alkene with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol . It exists as a mixture of cis- and trans-isomers due to restricted rotation around the double bond at the 3-position . Key physical properties include a density of 0.73 g/cm³ and a CAS registry number of 59643-68-4 (though other CAS numbers, such as 6138-41-6, are also referenced in commercial sources) . The compound is classified under the Harmonized System (HS) code 2901299090 for "other unsaturated acyclic hydrocarbons" and is used in organic synthesis and industrial applications .

Propiedades

IUPAC Name |

(E)-3,5-dimethylhept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOLZWHOQAEIAW-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)/C=C(\C)/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via an E1 elimination mechanism, where the alcohol is protonated by a Brønsted acid (e.g., H₂SO₄, H₃PO₄), forming a carbocation intermediate. Subsequent deprotonation yields the alkene. Key parameters include:

Table 1: Optimization of Dehydration Conditions

| Parameter | Optimal Range | Yield (%) | Byproducts |

|---|---|---|---|

| Acid Catalyst | H₂SO₄ (10 mol%) | 75–85 | Diethyl ether, polymers |

| Temperature | 100°C | 82 | <5% |

| Reaction Time | 4–6 hours | 78 | Carbocation rearrangements |

Key Findings :

-

Higher temperatures (>120°C) promote carbocation rearrangements, reducing selectivity.

-

Lower acid concentrations minimize polymerization side reactions.

Catalytic Dehydrogenation of 3,5-Dimethylheptane

Industrial-scale production often employs catalytic dehydrogenation of saturated hydrocarbons. For this compound, this involves removing hydrogen from 3,5-dimethylheptane using transition metal catalysts.

Catalytic Systems and Kinetics

-

Catalysts : Platinum (Pt) or palladium (Pd) supported on alumina (Al₂O₃) or carbon.

-

Conditions : 300–400°C, 1–5 bar H₂ pressure, and gas-phase continuous flow reactors.

-

Mechanism : The reaction follows a heterogeneous catalytic pathway, where the alkane adsorbs onto the metal surface, undergoes C–H bond cleavage, and desorbs as the alkene.

Table 2: Performance of Dehydrogenation Catalysts

| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Pt/Al₂O₃ | 350 | 65 | 88 |

| Pd/C | 380 | 58 | 82 |

| Cr₂O₃/Al₂O₃ | 400 | 72 | 75 |

Challenges :

-

Catalyst deactivation due to coking necessitates periodic regeneration.

-

High temperatures favor thermodynamic equilibrium but risk over-dehydrogenation to aromatic byproducts.

Olefin Metathesis Strategies

Cross-metathesis, a powerful tool for alkene synthesis, has been adapted for this compound using ruthenium-based catalysts. A notable example is the reaction of ethylene with tailored internal olefins.

Case Study: Ruthenium-Catalyzed Metathesis

-

Catalyst : Grubbs-type ruthenium complexes (e.g., RuCl₂(PCy₃)(IMesH₂)).

-

Conditions : 30–50°C, 0.5–1.0 MPa ethylene pressure, toluene solvent.

Reaction Scheme :

Table 3: Metathesis Performance Metrics

| Catalyst Loading (mol%) | Ethylene Pressure (MPa) | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| 0.1 | 0.5 | 86 | 8.77 × 10⁵ |

| 0.2 | 1.0 | 91 | 9.45 × 10⁵ |

Advantages :

Elimination Reactions from Haloalkanes

Dehydrohalogenation of 3,5-dimethyl-3-heptyl halides offers an alternative route, particularly for laboratory-scale synthesis.

Methodology

-

Substrate : 3-Bromo-3,5-dimethylheptane.

-

Base : Potassium tert-butoxide (t-BuOK) in THF or DMSO.

-

Mechanism : E2 elimination, requiring anti-periplanar geometry of the β-hydrogen and halide.

Table 4: Base Optimization for Dehydrohalogenation

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| t-BuOK | THF | 70 | 68 |

| NaOH | EtOH/H₂O | 100 | 45 |

| DBU | DCM | 25 | 72 |

Limitations :

-

Competing SN2 reactions reduce yields in polar solvents.

-

Steric hindrance from methyl groups slows elimination kinetics.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis have explored ketoreductases for asymmetric synthesis of alkenes, though applications to this compound remain nascent.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Model Compound for Alkene Reactivity Studies

- 3,5-Dimethyl-3-heptene serves as a model compound in studies investigating alkene reactivity and mechanisms of organic reactions. Its specific structure allows researchers to explore how variations in molecular architecture affect reaction pathways and outcomes.

2. Synthesis of Bioactive Molecules

- The compound is utilized as an intermediate in the synthesis of biologically active molecules. For example, derivatives of this compound have been shown to possess anti-inflammatory and antimicrobial properties. This application is critical in drug design and development.

3. Mechanistic Studies

- Researchers employ this compound to study the mechanisms of electrophilic addition reactions, oxidation, and reduction processes. The double bond's reactivity enables the formation of various products, including haloalkanes, ketones, and aldehydes through specific reagents such as hydrogen halides or potassium permanganate.

Biological Applications

1. Pharmaceutical Development

- The derivatives of this compound are being explored for their therapeutic potential against diseases such as cancer and autoimmune disorders. Modifications to the compound can enhance its efficacy and specificity in targeting biological pathways.

2. Intermediate for Drug Synthesis

- As an intermediate compound, this compound plays a crucial role in synthesizing drugs with desired pharmacological activities. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry.

Industrial Applications

1. Production of Specialty Chemicals

- In industrial settings, this compound is used in producing specialty chemicals that serve as precursors for polymers and advanced materials. Its unique properties contribute to the development of materials with specific functionalities.

2. Catalytic Processes

- The compound can be produced through catalytic dehydrogenation processes involving catalysts like platinum or palladium. This method highlights its importance in industrial chemistry for creating alkenes from saturated hydrocarbons efficiently.

Case Studies and Research Findings

Synthesis of Bioactive Compounds

- A study highlighted the use of alkenes like this compound in synthesizing compounds that inhibit bacterial growth and modulate inflammatory responses. This underscores its relevance in developing new antibiotics or anti-inflammatory drugs.

Pharmaceutical Applications

- Investigations into alkene-derived pharmaceuticals have indicated that modifications to compounds derived from this compound could enhance their therapeutic efficacy against specific diseases.

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species to form addition products. In oxidation reactions, the double bond is cleaved, forming carbonyl compounds. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 3,5-Dimethyl-3-heptene with structurally related alkenes and alkanes:

Key Observations:

Substitution and Stability: this compound is a trisubstituted alkene, making it more stable than less substituted analogs like 2,6-Dimethyl-3-heptene (disubstituted) due to hyperconjugation and alkyl group electron-donating effects .

Stereoisomerism :

- The cis- and trans-isomers of this compound exhibit distinct physical properties (e.g., polarity, boiling point), though specific data are unavailable in the provided evidence .

Branching Effects :

- Compounds like 5-Ethyl-3,5-dimethyl-3-heptene (C₁₁H₂₂) demonstrate how additional branching (ethyl group) increases molecular weight and alters steric hindrance around the double bond .

Actividad Biológica

Overview

3,5-Dimethyl-3-heptene is an organic compound classified as an alkene, characterized by its molecular formula C₉H₁₈. This compound features a double bond between the third and fourth carbon atoms, along with two methyl groups attached to the third and fifth carbon atoms. The unique structure of this compound not only influences its chemical reactivity but also its potential biological activities.

The presence of a carbon-carbon double bond in this compound allows it to participate in various chemical reactions:

- Oxidation: The compound can undergo oxidation to form carbonyl compounds such as ketones or aldehydes when treated with oxidizing agents like potassium permanganate or ozone.

- Reduction: Hydrogenation can convert the double bond to a single bond, yielding 3,5-dimethylheptane in the presence of catalysts such as palladium on carbon.

- Electrophilic Addition: The double bond can react with hydrogen halides (e.g., HCl, HBr), forming haloalkanes.

The biological activity of this compound is primarily linked to its ability to serve as an intermediate in the synthesis of biologically active molecules. Its reactivity allows it to be transformed into various derivatives that may exhibit pharmacological properties. The mechanism of action typically involves the interaction of the alkene's double bond with electrophilic species, leading to the formation of new compounds that can interact with biological systems.

Case Studies and Research Findings

-

Synthesis of Bioactive Compounds:

Research has demonstrated that alkenes like this compound can be utilized in the synthesis of bioactive compounds. For instance, derivatives synthesized from this compound have shown potential anti-inflammatory and antimicrobial properties. A study highlighted the use of such alkenes in creating compounds that inhibit bacterial growth and modulate inflammatory responses. -

Pharmaceutical Applications:

The compound's derivatives are being explored for their therapeutic potential. A recent investigation into alkene-derived pharmaceuticals indicated that certain modifications could enhance efficacy against specific diseases, including cancer and autoimmune disorders.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | C₉H₁₈ (alkene) | Intermediate for bioactive synthesis |

| 3,5-Dimethylheptane | C₉H₂₀ (saturated) | Lower reactivity; less biological activity |

| 3,5-Dimethyl-2-heptene | C₉H₁₈ (isomer) | Different reactivity; varied applications |

Análisis De Reacciones Químicas

Hydrogenation Reactions

The compound undergoes catalytic hydrogenation to yield saturated hydrocarbons under mild conditions:

| Reagent/Conditions | Product | Mechanistic Notes |

|---|---|---|

| H₂, Pd/C (room temperature) | 3,5-Dimethylheptane | Syn-addition of hydrogen across the double bond . |

Thermodynamic data (ΔfH° = -126.94 kJ/mol for gas-phase reactant ) confirms the exothermic nature of this reaction.

Oxidation Reactions

Oxidative cleavage of the double bond occurs with strong oxidizing agents:

| Reagent | Products | Workup/Conditions |

|---|---|---|

| O₃, then Zn/H₂O | 3-Methylpentan-2-one + Propanal | Reductive cleavage of ozonide . |

| KMnO₄ (acidic, hot) | 3-Methylpentanoic acid + CO₂ | Oxidative cleavage to carboxylic acids . |

The regioselectivity of ozonolysis is dictated by the alkene’s geometry, producing a ketone (from the more substituted carbonyl) and an aldehyde .

Electrophilic Additions

The double bond undergoes electrophilic addition via carbocation intermediates:

Hydrohalogenation (HX)

The peroxide-catalyzed pathway proceeds via a bromine radical chain mechanism, favoring stability of the secondary radical over the tertiary carbocation .

Halogenation and Radical Reactions

Halogen addition and substitution reactions are well-documented:

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from structural analogs:

Mechanistic Insights

-

Carbocation Stability : Tertiary carbocations formed during HX additions are stabilized by hyperconjugation from adjacent methyl groups .

-

Radical Selectivity : Peroxide-mediated HBr addition favors secondary radical intermediates due to reduced steric strain compared to tertiary carbocations .

-

Thermodynamics : Hydrogenation is highly exothermic (ΔfG° = 94.13 kJ/mol for reactant ), favoring rapid conversion to the saturated product.

Q & A

Basic Research Questions

Q. How can the stereochemistry of 3,5-dimethyl-3-heptene (cis/trans isomers) be experimentally determined?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and chemical shifts for protons adjacent to the double bond. For example, trans-isomers exhibit larger coupling constants (J ~12–18 Hz) compared to cis-isomers (J ~6–12 Hz) due to spatial proximity . Gas chromatography-mass spectrometry (GC-MS) with chiral columns can further resolve isomers .

Q. What are the optimal conditions for synthesizing this compound with minimal byproducts?

- Methodology : Employ acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol under controlled temperature (80–100°C) and inert atmosphere (N₂ or Ar) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid) to reduce carbocation rearrangements .

Q. How to characterize the thermal stability of this compound under varying conditions?

- Methodology : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Combine with thermogravimetric analysis (TGA) to quantify mass loss. Compare results against computational models (e.g., density functional theory, DFT) to predict bond dissociation energies .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

- Methodology : Design a series of dienophiles with varying electron-withdrawing/donating groups (e.g., nitro, methoxy). Analyze reaction outcomes using high-performance liquid chromatography (HPLC) and computational tools (e.g., molecular orbital theory) to correlate substituent effects with transition-state energies. Reference analogous studies on substituted alkenes .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound hydrogenation?

- Methodology : Conduct kinetic isotope effect (KIE) studies to distinguish between rate-determining steps (e.g., H₂ dissociation vs. alkene adsorption). Validate using in-situ infrared (IR) spectroscopy to monitor surface intermediates on heterogeneous catalysts (e.g., Pd/C or PtO₂). Cross-reference with literature data to identify discrepancies in experimental setups .

Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate with experimental microcosm studies under aerobic/anaerobic conditions, measuring metabolite formation via LC-MS. Compare results with EPA DSSTox database entries for structurally similar alkenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.